6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the beta-carboline family, known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the beta-carboline with an amine, such as 2-methoxybenzylamine, under dehydrating conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for chlorination and amidation steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the oxopropyl chain can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted beta-carboline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology
Biologically, 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has shown promise in preliminary studies for its anti-cancer properties. It can induce apoptosis in cancer cells by interacting with specific molecular targets.
Medicine
In medicine, this compound is being investigated for its neuroprotective effects. It has the potential to protect neurons from oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-cancer activity is mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Its neuroprotective effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline derivative with anti-cancer and neuroprotective properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Tetrahydro-beta-carboline: A simpler analog with various biological activities.
Uniqueness
6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-chloro and 2-methoxybenzyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25ClN4O3 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-chloro-N-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-21-5-3-2-4-15(21)13-26-22(29)8-10-25-23(30)28-11-9-17-18-12-16(24)6-7-19(18)27-20(17)14-28/h2-7,12,27H,8-11,13-14H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
HHRHLKFYGCHJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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